molecular formula C13H15NO5S B2595343 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid CAS No. 841275-85-2

3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid

Cat. No. B2595343
CAS RN: 841275-85-2
M. Wt: 297.33
InChI Key: PWTILJQVZSJQRY-UHFFFAOYSA-N
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Description

“3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid” is a compound with the CAS Number: 100372-64-3. It has a molecular weight of 233.27 . The compound is stored at room temperature and is in powder form .


Synthesis Analysis

The compound can be synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione by simultaneous deprotection of phthalimide and acetyl groups . The structure of the newly synthesized compounds was established by elemental analysis, high-resolution mass-spectrometry, 1H, 13C NMR, and IR spectroscopy .


Molecular Structure Analysis

The InChI Code for the compound is 1S/C13H15NO3/c1-9(15)14-8-10(6-7-13(16)17)11-4-2-3-5-12(11)14/h2-5,10H,6-8H2,1H3,(H,16,17) . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

The compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 233.27 . It is stored at room temperature and is in powder form .

Scientific Research Applications

Catalytic Applications

  • Catalysis in Organic Synthesis : Sulfuric acid derivatives similar to 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid have been employed as catalysts in organic synthesis. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester is used for the formylation of alcohols with ethyl formate and the acetylation of alcohols under various conditions (Niknam & Saberi, 2009).

Biological Activity and Medical Research

  • Antimicrobial Activity : Derivatives of compounds similar to 3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid have shown antimicrobial activity. For example, N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives exhibit significant activity against Gram-positive and Gram-negative bacteria, as well as fungi (Fadda, El-Mekawy & AbdelAal, 2016).

  • Inhibition of Caspase-3 : Certain 8-sulfonyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]quinolines, which are structurally related to the compound , have demonstrated potent inhibition of caspase-3, a protein essential in apoptosis (Kravchenko et al., 2005).

  • Cytosolic Phospholipase A2α Inhibition : Indole-based derivatives, specifically 3-(1-Aryl-1H-indol-5-yl)propanoic acids, have been synthesized and evaluated as inhibitors of cytosolic phospholipase A2α, an enzyme implicated in various inflammatory processes (Tomoo et al., 2014).

Optical Imaging and Cancer Detection

  • Near-Infrared Dye for Cancer Detection : A water-soluble near-infrared dye, which shares structural similarities with the compound , has been synthesized for potential use in optical imaging for cancer detection. This dye has demonstrated increased quantum yield and stability, suggesting broad applications in molecular-based beacons for cancer detection (Pham, Medarova & Moore, 2005).

Safety and Hazards

The compound has been classified with the GHS07 pictogram. The hazard statements associated with the compound are H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The compound is a convenient intermediate for various disubstituted 1-(indolin-5-yl)methanamines, which may be of interest as substances with useful pharmacological properties . Therefore, it could be explored for newer therapeutic possibilities.

properties

IUPAC Name

3-[(1-acetyl-2,3-dihydroindol-5-yl)sulfonyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO5S/c1-9(15)14-6-4-10-8-11(2-3-12(10)14)20(18,19)7-5-13(16)17/h2-3,8H,4-7H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWTILJQVZSJQRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(1-acetyl-2,3-dihydro-1H-indol-5-yl)sulfonyl]propanoic acid

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